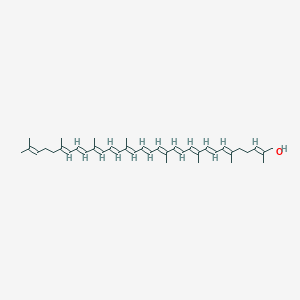
Lycoxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lycoxanthin is a carotenoid pigment that is found in various fruits and vegetables, including tomatoes, watermelons, and papayas. It is known for its anti-inflammatory and antioxidant properties and has been studied extensively for its potential health benefits.
Wissenschaftliche Forschungsanwendungen
Carotenoid Extracts and Nanoemulsions
A study conducted by Hsu et al. (2017) focused on the preparation of carotenoid extracts and nanoemulsions from Lycium barbarum L. This process demonstrated potential in inhibiting the growth of HT-29 colon cancer cells. The research highlighted the successful extraction and incorporation of carotenoids, including neoxanthin and zeaxanthin, into a stable nanoemulsion, suggesting its potential use in cancer treatment (Hsu et al., 2017).
Transcriptomics in Drug-Natural Product Synergy
Pruteanu et al. (2020) investigated the effects of the marine natural product fucoxanthin in combination with the drug LY-294002 on gene expression in glioblastoma cells. The study identified that fucoxanthin, when combined with LY-294002, modulated various pathways, including those related to cell cycle and apoptosis, indicating its potential in enhancing the effectiveness of cancer treatment (Pruteanu et al., 2020).
Microencapsulation for Drug Delivery
Jaswir et al. (2019) explored the formulation of fucoxanthin-loaded microspheres (F-LM) using response surface methodology for the treatment of H1299 cancer cell lines. This approach aimed to improve the delivery of fucoxanthin, which is naturally water-insoluble, thereby enhancing its therapeutic potential in cancer treatment (Jaswir et al., 2019).
Identification of Neoxanthin Synthase
Bouvier et al. (2000) identified neoxanthin synthase, a carotenoid cyclase paralog, which plays a crucial role in the synthesis of neoxanthin, a precursor of the plant hormone abscisic acid. This discovery provided insight into the biochemical pathways of carotenoid synthesis in green plants, which could have implications for agricultural and pharmaceutical applications (Bouvier et al., 2000).
Fucoxanthin and Hepatic Fibrogenesis
A study by Kim et al. (2019) demonstrated that fucoxanthin had anti-fibrogenic effects in hepatic stellate cells, suggesting its potential use in the treatment of liver fibrosis. The study highlighted the ability of fucoxanthin to modulate fibrogenic gene expression and its interaction with key signaling pathways (Kim et al., 2019).
Pharmacological Insights of Marine-Derived Fucoxanthin
Mohibbullah et al. (2022) conducted a systematic review on the pharmacological benefits of fucoxanthin derived from marine algae. The review summarized the potential of fucoxanthin in various health and disease management applications, including anti-cancer, anti-inflammatory, and neuroprotective effects, although highlighting the need for more human clinical studies (Mohibbullah et al., 2022).
Eigenschaften
CAS-Nummer |
19891-74-8 |
|---|---|
Produktname |
Lycoxanthin |
Molekularformel |
C40H56O |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaen-1-ol |
InChI |
InChI=1S/C40H56O/c1-33(2)18-12-21-36(5)24-15-27-37(6)25-13-22-34(3)19-10-11-20-35(4)23-14-26-38(7)28-16-29-39(8)30-17-31-40(9)32-41/h10-11,13-16,18-20,22-29,31,41H,12,17,21,30,32H2,1-9H3/b11-10+,22-13+,23-14+,27-15+,28-16+,34-19+,35-20+,36-24+,37-25+,38-26+,39-29+,40-31+ |
InChI-Schlüssel |
IFTRFNLCKUZSNG-SFEKFZNLSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CC/C=C(\C)/CO)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
Kanonische SMILES |
CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)C)C |
Andere CAS-Nummern |
19891-74-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




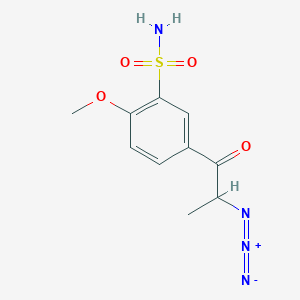
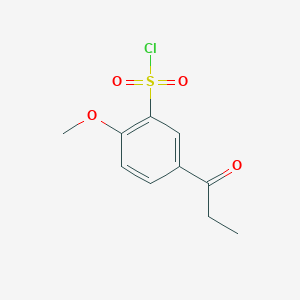
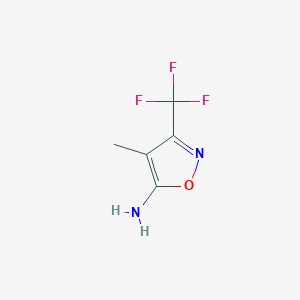

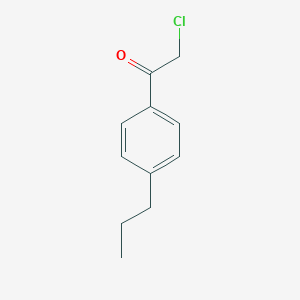

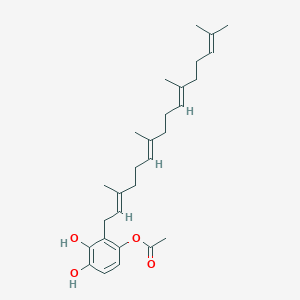




![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)